molecular formula C20H20N4O3S3 B4127323 Ethyl 4-[({2-[2-(1,3-benzothiazol-2-ylsulfanyl)propanoyl]hydrazinyl}carbonothioyl)amino]benzoate

Ethyl 4-[({2-[2-(1,3-benzothiazol-2-ylsulfanyl)propanoyl]hydrazinyl}carbonothioyl)amino]benzoate

Cat. No.: B4127323
M. Wt: 460.6 g/mol
InChI Key: KATGPJIJQTVVEP-UHFFFAOYSA-N
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Description

Ethyl 4-[({2-[2-(1,3-benzothiazol-2-ylthio)propanoyl]hydrazino}carbonothioyl)amino]benzoate is a complex organic compound that features a benzothiazole moiety. Benzothiazoles are known for their diverse applications in medicinal chemistry, particularly due to their biological activities

Preparation Methods

The synthesis of Ethyl 4-[({2-[2-(1,3-benzothiazol-2-ylsulfanyl)propanoyl]hydrazinyl}carbonothioyl)amino]benzoate involves multiple steps, typically starting with the preparation of the benzothiazole core. Benzothiazoles can be synthesized through various methods, including the reaction of 2-mercaptoaniline with acid chlorides . The subsequent steps involve the introduction of the propanoyl and hydrazino groups, followed by the formation of the final ester compound. Industrial production methods may involve optimization of these steps to improve yield and purity.

Chemical Reactions Analysis

Ethyl 4-[({2-[2-(1,3-benzothiazol-2-ylthio)propanoyl]hydrazino}carbonothioyl)amino]benzoate can undergo various chemical reactions, including:

Common reagents for these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various electrophiles or nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Ethyl 4-[({2-[2-(1,3-benzothiazol-2-ylthio)propanoyl]hydrazino}carbonothioyl)amino]benzoate has several scientific research applications:

Mechanism of Action

The mechanism of action of Ethyl 4-[({2-[2-(1,3-benzothiazol-2-ylsulfanyl)propanoyl]hydrazinyl}carbonothioyl)amino]benzoate involves its interaction with specific molecular targets. The benzothiazole moiety can interact with enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of microbial growth or induction of apoptosis in cancer cells . The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Ethyl 4-[({2-[2-(1,3-benzothiazol-2-ylthio)propanoyl]hydrazino}carbonothioyl)amino]benzoate can be compared with other benzothiazole derivatives, such as:

The uniqueness of Ethyl 4-[({2-[2-(1,3-benzothiazol-2-ylsulfanyl)propanoyl]hydrazinyl}carbonothioyl)amino]benzoate lies in its specific functional groups, which confer distinct chemical and biological properties.

Properties

IUPAC Name

ethyl 4-[[2-(1,3-benzothiazol-2-ylsulfanyl)propanoylamino]carbamothioylamino]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20N4O3S3/c1-3-27-18(26)13-8-10-14(11-9-13)21-19(28)24-23-17(25)12(2)29-20-22-15-6-4-5-7-16(15)30-20/h4-12H,3H2,1-2H3,(H,23,25)(H2,21,24,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KATGPJIJQTVVEP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC=C(C=C1)NC(=S)NNC(=O)C(C)SC2=NC3=CC=CC=C3S2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20N4O3S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

460.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Ethyl 4-[({2-[2-(1,3-benzothiazol-2-ylsulfanyl)propanoyl]hydrazinyl}carbonothioyl)amino]benzoate
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Ethyl 4-[({2-[2-(1,3-benzothiazol-2-ylsulfanyl)propanoyl]hydrazinyl}carbonothioyl)amino]benzoate
Reactant of Route 3
Ethyl 4-[({2-[2-(1,3-benzothiazol-2-ylsulfanyl)propanoyl]hydrazinyl}carbonothioyl)amino]benzoate
Reactant of Route 4
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Ethyl 4-[({2-[2-(1,3-benzothiazol-2-ylsulfanyl)propanoyl]hydrazinyl}carbonothioyl)amino]benzoate
Reactant of Route 5
Reactant of Route 5
Ethyl 4-[({2-[2-(1,3-benzothiazol-2-ylsulfanyl)propanoyl]hydrazinyl}carbonothioyl)amino]benzoate
Reactant of Route 6
Ethyl 4-[({2-[2-(1,3-benzothiazol-2-ylsulfanyl)propanoyl]hydrazinyl}carbonothioyl)amino]benzoate

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